Home > Products > Screening Compounds P105861 > HIV protease-IN-1
HIV protease-IN-1 -

HIV protease-IN-1

Catalog Number: EVT-12527461
CAS Number:
Molecular Formula: C39H40ClF7N10O7
Molecular Weight: 929.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV protease-inhibitor-1 is classified under protease inhibitors, a category of antiretroviral drugs that target the HIV protease enzyme. These inhibitors are synthesized based on various molecular frameworks that mimic natural substrates of the enzyme, thus allowing them to effectively bind and inhibit its activity. The development of these inhibitors has been a focal point in medicinal chemistry due to their critical role in managing HIV infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV protease-inhibitor-1 often involves several sophisticated organic chemistry techniques. Common methods include:

  • Solid-phase peptide synthesis: This technique allows for the assembly of peptide sequences that can mimic substrates or transition states of the HIV protease.
  • Native chemical ligation: A method used to join peptide segments through a chemoselective reaction that preserves the integrity of the peptide bonds.
  • Microwave-assisted synthesis: This approach accelerates chemical reactions and has been utilized for modifications in the synthesis pathways, improving yields and reducing reaction times.

Recent studies have highlighted a three-step synthetic route that utilizes carbohydrate-derived chiral starting materials, allowing for efficient modification at specific sites on the inhibitor to enhance potency against resistant strains of HIV .

Molecular Structure Analysis

Structure and Data

The molecular structure of HIV protease-inhibitor-1 typically features a backbone that resembles natural peptide substrates. Key structural components include:

  • P2 and P2' ligands: These regions are critical for binding affinity and specificity towards the HIV protease.
  • Hydrophobic pockets: These areas facilitate strong interactions with the protease, enhancing inhibitory effects.

Crystallographic studies have provided detailed insights into these structures, revealing how modifications at various positions influence binding dynamics and efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the activity of HIV protease-inhibitor-1 include:

  • Enzyme-inhibitor binding: The inhibitor binds to the active site of the HIV protease through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  • Transition state stabilization: By mimicking the transition state of peptide substrates, these inhibitors effectively reduce the catalytic efficiency of the enzyme.

Studies have employed kinetic assays to quantify these interactions, revealing essential parameters such as inhibition constants (K_i) and turnover rates .

Mechanism of Action

Process and Data

The mechanism by which HIV protease-inhibitor-1 exerts its effects involves:

  1. Binding to active site: The inhibitor occupies the active site of the HIV protease, preventing substrate access.
  2. Disruption of catalytic activity: This binding inhibits the enzyme's ability to cleave viral polyproteins into functional proteins necessary for viral replication.
  3. Resulting viral particle maturation failure: The inhibition leads to production of non-infectious viral particles, effectively controlling viral loads in infected individuals.

Research has shown that structural modifications can significantly alter binding affinity and resistance profiles against mutant strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIV protease-inhibitor-1 exhibits various physical and chemical properties that are crucial for its function:

  • Solubility: Typically designed to be soluble in aqueous environments to facilitate bioavailability.
  • Stability: High thermal stability is often desired to ensure efficacy during storage and administration.
  • Molecular weight: Generally falls within a range conducive to optimal pharmacokinetics (around 500 Da).

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to characterize these properties .

Applications

Scientific Uses

HIV protease-inhibitor-1 is primarily utilized in:

  • Antiretroviral therapy: It plays a fundamental role in combination therapies for managing HIV infections.
  • Research applications: Used extensively in studies aimed at understanding drug resistance mechanisms, designing next-generation inhibitors, and exploring new therapeutic strategies against HIV.

The ongoing development efforts focus on enhancing efficacy against resistant strains while minimizing side effects associated with current treatments .

Properties

Product Name

HIV protease-IN-1

IUPAC Name

[(2S)-2-[(4R)-2-amino-4-[4-(2-cyclopropyltriazol-4-yl)phenyl]-5-oxo-4-(3,3,3-trifluoro-2,2-dimethylpropyl)imidazol-1-yl]-2-[4-chloro-3-[2-(difluoromethyl)-1,2,4-triazol-3-yl]phenyl]ethyl] N-[1-(difluoromethyl)cyclopropyl]carbamate;butanedioic acid

Molecular Formula

C39H40ClF7N10O7

Molecular Weight

929.2 g/mol

InChI

InChI=1S/C35H34ClF7N10O3.C4H6O4/c1-32(2,35(41,42)43)16-34(20-6-3-18(4-7-20)24-14-46-53(50-24)21-8-9-21)28(54)51(30(44)48-34)25(15-56-31(55)49-33(11-12-33)27(37)38)19-5-10-23(36)22(13-19)26-45-17-47-52(26)29(39)40;5-3(6)1-2-4(7)8/h3-7,10,13-14,17,21,25,27,29H,8-9,11-12,15-16H2,1-2H3,(H2,44,48)(H,49,55);1-2H2,(H,5,6)(H,7,8)/t25-,34-;/m1./s1

InChI Key

XYOFGPYJEVLJDH-JIQBXTIVSA-N

Canonical SMILES

CC(C)(CC1(C(=O)N(C(=N1)N)C(COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C[C@]1(C(=O)N(C(=N1)N)[C@H](COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.